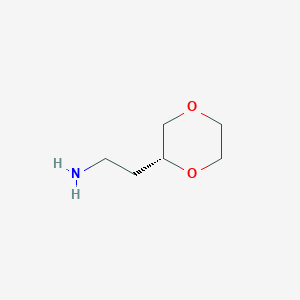
(R)-2-(1,4-Dioxan-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1,4-Dioxan-2-YL)ethan-1-amine is an organic compound characterized by the presence of a dioxane ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of ethylene glycol with formaldehyde under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the dioxane derivative is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for ®-2-(1,4-Dioxan-2-YL)ethan-1-amine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1,4-Dioxan-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of substituted dioxane derivatives.
Applications De Recherche Scientifique
®-2-(1,4-Dioxan-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(1,4-Dioxan-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The dioxane ring provides structural stability and can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dioxan-2-YL)ethan-1-amine: Lacks the ®-configuration, which may affect its biological activity.
1,4-Dioxane: A simpler compound without the amine group, used primarily as a solvent.
Ethanolamine: Contains an amine and hydroxyl group but lacks the dioxane ring.
Uniqueness
®-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its specific stereochemistry and combination of functional groups. This uniqueness can result in distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-[(2R)-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m1/s1 |
Clé InChI |
WEHDGOQZWAEHDK-ZCFIWIBFSA-N |
SMILES isomérique |
C1CO[C@@H](CO1)CCN |
SMILES canonique |
C1COC(CO1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


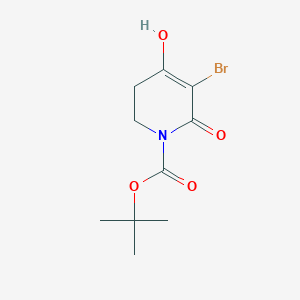
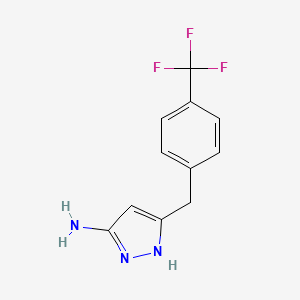


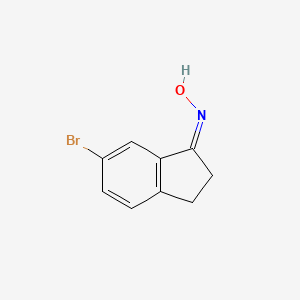

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)

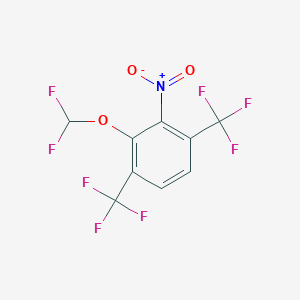
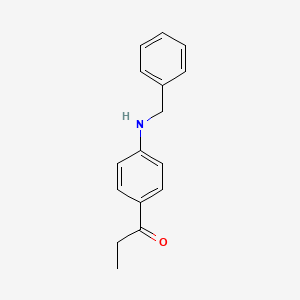
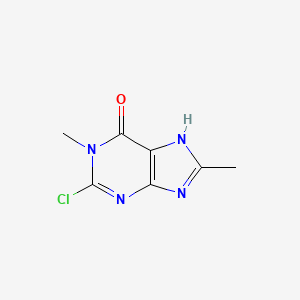
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

